molecular formula C43H59CoN2O5S B2652658 (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate CAS No. 672306-06-8

(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate

Cat. No. B2652658
CAS RN: 672306-06-8
M. Wt: 774.95
InChI Key: VPVIMRWIBFMDDY-RUIQGICGSA-K
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Description

“(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate” is an organometallic compound . It has a CAS Number of 672306-06-8 and a molecular weight of 774.95 . The compound appears as a green solid .


Molecular Structure Analysis

The molecular formula of the compound is C43H59CoN2O5S . The InChI code is 1S/C36H54N2O2.C7H8O3S.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/b37-21+,38-22+;;/t29-,30-;;/m0…/s1 .


Physical And Chemical Properties Analysis

The compound is a green solid . It should be stored at 4°C, protected from light, and under nitrogen . Unfortunately, no information was found regarding its melting point, boiling point, density, or solubility in water .

Scientific Research Applications

1. Formation of Cobalt(III)-Phenoxyl Radical Complex

The compound plays a crucial role in the formation of a cobalt(III)-phenoxyl radical complex, particularly when activated by acetic acid under aerobic conditions. This unique and robust phenoxyl radical is significant in the field of inorganic chemistry, as it demonstrates unusual properties and stability (Vinck et al., 2010).

2. Electrosynthesis in Microemulsions

This compound is used as a catalyst in the electrosynthesis of cyclohexene and the photoelectrochemical cyclization of certain organic compounds. It demonstrates improved catalytic behavior and turnover numbers compared to other catalysts, highlighting its efficiency and potential in synthetic chemistry (Campbell et al., 1999).

3. Role in Polymerization Processes

The compound, as a (salen)Co(II) complex, is effective in the coupling of oxetane and carbon dioxide, leading to the production of polycarbonates. This indicates its significant role in polymer science, particularly in the synthesis of environmentally friendly polymers (Darensbourg & Moncada, 2009).

4. Alkene Hydroboration with Terminal Selectivity

As a component of bis(imino)pyridine cobalt methyl complexes, it exhibits high activity and anti-Markovnikov selectivity in the hydroboration of various alkenes. This demonstrates its utility in organic synthesis, particularly in achieving selective hydrofunctionalization of alkenes (Obligacion & Chirik, 2013).

5. Exploring Electronic Structure

The electronic structure of this compound has been a subject of investigation, especially its selectivity in the hydrolytic kinetic resolution of epoxides after activation with acids. This research is important for understanding the chemical properties and reactivity of such complexes (Vinck et al., 2008).

6. Influence on Geometric and Electronic Structures

The compound's ligands contribute to the electronic structures of oxidized cobalt(II) salen complexes, which is vital in understanding the paramagnetic properties and transition metal coordination chemistry (Kochem et al., 2012).

properties

IUPAC Name

cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N2O2.C7H8O3S.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/t29-,30-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVIMRWIBFMDDY-ARDORAJISA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H59CoN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138991599

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